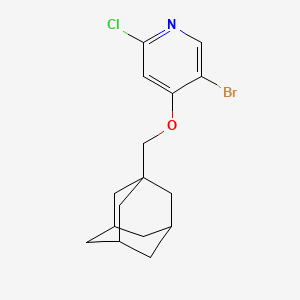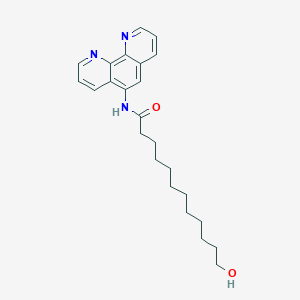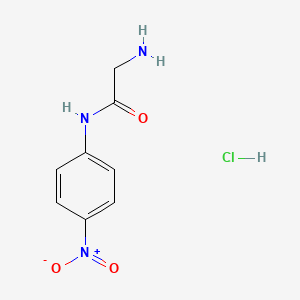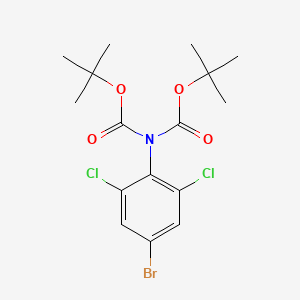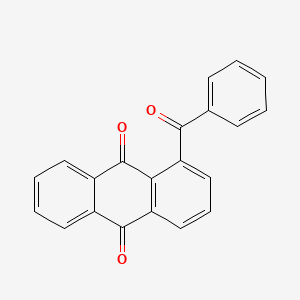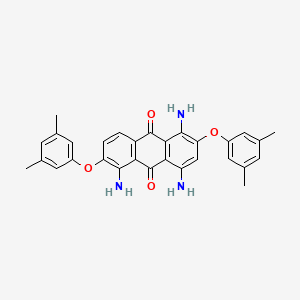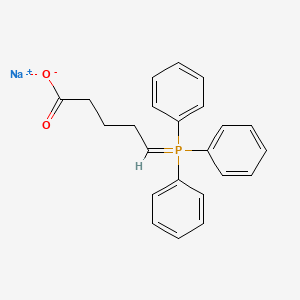
Sodium 5-(triphenylphosphoranylidene)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 5-(triphenylphosphoranylidene)pentanoate is an organophosphorus compound with the molecular formula C23H22NaO2P. It is known for its unique structure, which includes a triphenylphosphoranylidene group attached to a pentanoate backbone. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-(triphenylphosphoranylidene)pentanoate typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. The specific synthetic route for this compound involves the reaction of triphenylphosphine with an appropriate alkyl halide to form the phosphonium salt. This salt is then deprotonated with a strong base, such as sodium hydride, to generate the ylide, which subsequently reacts with a carbonyl compound to form the desired product .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general principles of large-scale Wittig reactions apply. These include the use of efficient mixing, temperature control, and purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 5-(triphenylphosphoranylidene)pentanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The triphenylphosphoranylidene group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce phosphines .
Aplicaciones Científicas De Investigación
Sodium 5-(triphenylphosphoranylidene)pentanoate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Sodium 5-(triphenylphosphoranylidene)pentanoate involves its role as a nucleophile in the Wittig reaction. The ylide form of the compound attacks the carbonyl carbon of an aldehyde or ketone, leading to the formation of a betaine intermediate. This intermediate then undergoes a rearrangement to form the desired alkene product . The molecular targets and pathways involved in its biological applications are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Methyl (triphenylphosphoranylidene)acetate: Similar in structure but with a different alkyl group.
Ethyl (triphenylphosphoranylidene)acetate: Another similar compound with an ethyl group instead of a pentanoate group.
Uniqueness
Sodium 5-(triphenylphosphoranylidene)pentanoate is unique due to its specific pentanoate backbone, which imparts distinct chemical properties and reactivity compared to other triphenylphosphoranylidene compounds. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Propiedades
Fórmula molecular |
C23H22NaO2P |
|---|---|
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
sodium;5-(triphenyl-λ5-phosphanylidene)pentanoate |
InChI |
InChI=1S/C23H23O2P.Na/c24-23(25)18-10-11-19-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17,19H,10-11,18H2,(H,24,25);/q;+1/p-1 |
Clave InChI |
BVMLGZLXLPSMCM-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)P(=CCCCC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B13143996.png)
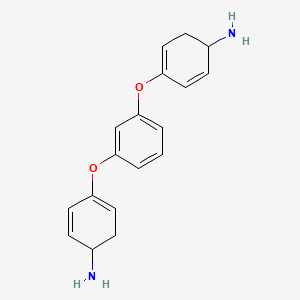
![9,10-Anthracenedione, 1-chloro-8-[(2-methoxyethyl)thio]-](/img/structure/B13144008.png)


![N,N'-([2,2'-Bipyridine]-3,3'-diyl)bis(3,4,5-tris(dodecyloxy)benzamide)](/img/structure/B13144020.png)
